molecular formula C21H21NO3 B1292881 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid CAS No. 932928-78-4

2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1292881
CAS No.: 932928-78-4
M. Wt: 335.4 g/mol
InChI Key: GFVKUUODNSEMTR-UHFFFAOYSA-N
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Description

2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their potential as pharmaceutical agents, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound may be used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.

Safety and Hazards

The safety and hazards associated with “2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid” are not specified in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

It is known that this compound is used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

The mode of action of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is likely related to its role in Suzuki–Miyaura coupling reactions . In these reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition involves the donation of electrons to form a new bond, while transmetalation involves the transfer of groups from one metal to another .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways. The downstream effects of these reactions could include the synthesis of new organic compounds .

Result of Action

The result of the action of this compound is likely the formation of new organic compounds through Suzuki–Miyaura coupling reactions . These reactions could have various molecular and cellular effects, depending on the specific compounds produced.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki–Miyaura coupling reactions can be affected by the reaction conditions, such as temperature and pH . Additionally, the stability of the compound could be influenced by factors such as light, heat, and humidity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The specific steps are as follows:

    Condensation Reaction: An aromatic aldehyde (such as 3-butoxybenzaldehyde) reacts with an amine (such as 2-aminoacetophenone) in the presence of an acid catalyst to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinoline core.

    Carboxylation: The quinoline derivative is then carboxylated to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the butoxyphenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or phenyl rings.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Lacks the butoxy and methyl groups, which may affect its biological activity and chemical properties.

    8-Methylquinoline-4-carboxylic acid: Lacks the butoxyphenyl group, which can influence its solubility and reactivity.

    2-(3-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid: Similar structure but with a methoxy group instead of a butoxy group, affecting its electronic properties.

Uniqueness

2-(3-Butoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of both the butoxyphenyl and methyl groups, which can enhance its solubility, reactivity, and potential biological activity compared to other quinoline derivatives.

Properties

IUPAC Name

2-(3-butoxyphenyl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-3-4-11-25-16-9-6-8-15(12-16)19-13-18(21(23)24)17-10-5-7-14(2)20(17)22-19/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVKUUODNSEMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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